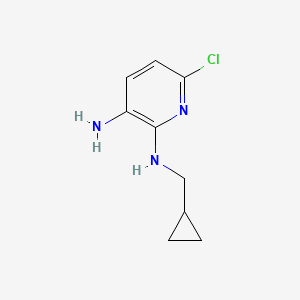
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with a molecular formula of C10H13ClN2. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen at the 2nd position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction where the amine group at the 2nd position of the pyridine ring reacts with cyclopropylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and cyclopropylmethyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity or altering its function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- 6-chloro-2-pyridinamine
- 6-chloro-2,4-diaminopyrimidine
Uniqueness
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is unique due to the presence of both the chloro and cyclopropylmethyl groups, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable intermediate in various chemical and biological applications.
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
6-chloro-2-N-(cyclopropylmethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H,12,13) |
InChIキー |
BIONUELVMYNADQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=C(C=CC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















